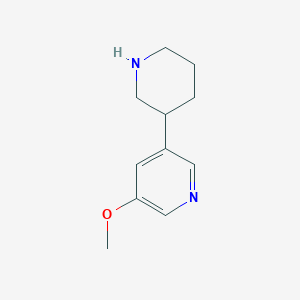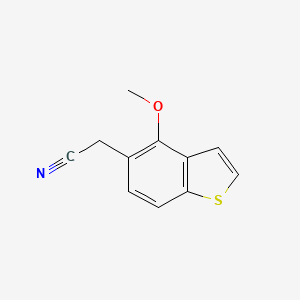![molecular formula C7H8F5N3O2 B13567095 [5-(difluoromethyl)-1H-pyrazol-4-yl]methanamine; trifluoroacetic acid](/img/structure/B13567095.png)
[5-(difluoromethyl)-1H-pyrazol-4-yl]methanamine; trifluoroacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[5-(difluoromethyl)-1H-pyrazol-4-yl]methanamine; trifluoroacetic acid is a compound that has garnered interest in various scientific fields due to its unique chemical structure and potential applications. This compound consists of a pyrazole ring substituted with a difluoromethyl group and a methanamine group, combined with trifluoroacetic acid. The presence of fluorine atoms in its structure often imparts unique chemical and biological properties, making it a subject of study in medicinal chemistry, materials science, and other disciplines.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [5-(difluoromethyl)-1H-pyrazol-4-yl]methanamine typically involves multiple steps, starting from readily available precursors. One common approach is the formation of the pyrazole ring through cyclization reactions involving hydrazines and 1,3-diketones. The difluoromethyl group can be introduced using difluoromethylating agents under specific conditions. The methanamine group is then added through amination reactions. The final step involves the combination with trifluoroacetic acid to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, the use of green chemistry principles, such as solvent recycling and waste minimization, can be employed to make the process more environmentally friendly.
Chemical Reactions Analysis
Types of Reactions
[5-(difluoromethyl)-1H-pyrazol-4-yl]methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other higher oxidation state derivatives.
Reduction: Reduction reactions can convert the compound into its reduced forms, often involving the use of reducing agents like hydrogen gas or metal hydrides.
Substitution: The compound can undergo substitution reactions where one of its functional groups is replaced by another group. This is often facilitated by nucleophilic or electrophilic reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and organometallic compounds are used under controlled conditions to achieve substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted pyrazole derivatives.
Scientific Research Applications
Chemistry
In chemistry, [5-(difluoromethyl)-1H-pyrazol-4-yl]methanamine is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound is studied for its potential as a bioactive molecule. The presence of fluorine atoms can enhance the compound’s ability to interact with biological targets, making it a candidate for drug development and other biomedical applications.
Medicine
In medicine, [5-(difluoromethyl)-1H-pyrazol-4-yl]methanamine is investigated for its potential therapeutic properties. Its ability to modulate biological pathways and interact with specific molecular targets makes it a promising candidate for the development of new drugs.
Industry
In the industrial sector, this compound is used in the development of advanced materials. Its unique chemical properties can be leveraged to create materials with enhanced performance characteristics, such as increased durability and resistance to degradation.
Mechanism of Action
The mechanism of action of [5-(difluoromethyl)-1H-pyrazol-4-yl]methanamine involves its interaction with specific molecular targets and pathways. The presence of fluorine atoms can enhance the compound’s binding affinity to these targets, leading to modulation of biological processes. For example, the compound may inhibit or activate enzymes, receptors, or other proteins involved in critical cellular functions. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- [5-(trifluoromethyl)-1H-pyrazol-4-yl]methanamine
- [5-(chloromethyl)-1H-pyrazol-4-yl]methanamine
- [5-(bromomethyl)-1H-pyrazol-4-yl]methanamine
Uniqueness
Compared to similar compounds, [5-(difluoromethyl)-1H-pyrazol-4-yl]methanamine stands out due to the presence of the difluoromethyl group. This group imparts unique electronic and steric properties, which can influence the compound’s reactivity, stability, and biological activity. The combination with trifluoroacetic acid further enhances its chemical properties, making it a versatile compound for various applications.
Properties
Molecular Formula |
C7H8F5N3O2 |
|---|---|
Molecular Weight |
261.15 g/mol |
IUPAC Name |
[5-(difluoromethyl)-1H-pyrazol-4-yl]methanamine;2,2,2-trifluoroacetic acid |
InChI |
InChI=1S/C5H7F2N3.C2HF3O2/c6-5(7)4-3(1-8)2-9-10-4;3-2(4,5)1(6)7/h2,5H,1,8H2,(H,9,10);(H,6,7) |
InChI Key |
SCARZROHUBHIAB-UHFFFAOYSA-N |
Canonical SMILES |
C1=NNC(=C1CN)C(F)F.C(=O)(C(F)(F)F)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-{Spiro[3.3]heptan-2-yl}ethan-1-amine](/img/structure/B13567024.png)






![5-methanesulfonyl-1,3-dimethyl-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13567067.png)
![O-[4-(Dimethylamino)butyl]hydroxylamine](/img/structure/B13567070.png)

![1-[1-(2-methylphenyl)ethyl]-3-(piperidin-4-yl)-2,3-dihydro-1H-1,3-benzodiazol-2-onehydrochloride](/img/structure/B13567082.png)


